Product packaging for 2-(2-Bromoethyl)benzimidazole Hydrobromide(Cat. No.:CAS No. 51036-77-2)

2-(2-Bromoethyl)benzimidazole Hydrobromide

Cat. No.: B2602927
CAS No.: 51036-77-2
M. Wt: 306.001
InChI Key: YTWXCNVGUGFUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzimidazole (B57391) Nucleus in Contemporary Chemical Synthesis

The benzimidazole nucleus, a bicyclic system comprising a fusion of benzene (B151609) and imidazole (B134444) rings, is a fundamental structural motif in medicinal chemistry and materials science. iosrphr.orgwisdomlib.org Its importance stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. This has led to the incorporation of the benzimidazole scaffold into a vast array of therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ijarsct.co.inimpactfactor.orgresearchgate.net The structural rigidity and aromatic nature of the benzimidazole core also make it an attractive component for the design of organic light-emitting diodes (OLEDs) and other functional materials. The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties for specific applications. mdpi.com

Overview of Halogenated Aliphatic Chains in Organic Reactivity

Halogenated organic compounds are indispensable building blocks in modern organic synthesis. nih.gov The introduction of a halogen atom onto an aliphatic chain dramatically alters the chemical reactivity of the molecule. Halogens, being more electronegative than carbon, create a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This fundamental principle underpins a wide range of synthetic transformations, most notably nucleophilic substitution reactions (SN1 and SN2). nih.gov

Furthermore, the presence of a halogen, particularly bromine or iodine, provides a handle for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The utility of halogenated aliphatic chains extends to their role as precursors for organometallic reagents, including Grignard and organolithium reagents, which are pivotal in the construction of complex molecular architectures. nih.gov The strategic placement of a halogenated aliphatic chain on a molecule can thus be seen as the installation of a versatile functional group that unlocks a plethora of synthetic possibilities.

Structural Context of 2-(2-Bromoethyl)benzimidazole Hydrobromide within Heterocyclic Chemistry

This compound is a salt composed of the 2-(2-bromoethyl)benzimidazolium cation and a bromide anion. The core of the cation is the benzimidazole ring system. Attached to the C2 position of the benzimidazole ring is a two-carbon ethyl chain, which is further functionalized with a bromine atom at the terminal position. The presence of the hydrobromide salt enhances the compound's solubility in certain solvents.

The key structural features that dictate the reactivity of this molecule are:

The Benzimidazole Nucleus: Provides a stable, aromatic core and potential sites for further functionalization on the benzene ring or the nitrogen atoms.

The 2-Bromoethyl Group: This is the primary site of reactivity. The bromine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and prone to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups. The two-carbon spacer also provides conformational flexibility.

This combination of a stable heterocyclic core and a reactive aliphatic side chain makes this compound a valuable intermediate in the synthesis of more complex benzimidazole derivatives.

PropertyValue
CAS Number 51036-77-2
Molecular Formula C9H10BrN3
Molecular Weight 256.1 g/mol

Research Gaps and Motivations for Comprehensive Study

While the synthetic utility of both benzimidazoles and alkyl halides is well-established, a comprehensive understanding of the specific reactivity and synthetic potential of this compound remains an area of active investigation. Key research motivations and existing gaps include:

Exploration of Novel Reaction Pathways: Beyond standard nucleophilic substitutions, there is an opportunity to explore the participation of this compound in more complex, cascade, or multicomponent reactions to rapidly build molecular complexity.

Development of New Synthetic Methodologies: Investigating the use of this compound under various catalytic systems (e.g., photoredox catalysis, transition-metal catalysis) could lead to the development of novel and more efficient synthetic methods for accessing diverse benzimidazole derivatives. rsc.org

Synthesis of Novel Bioactive Molecules: Given the established biological importance of the benzimidazole scaffold, a systematic exploration of derivatives synthesized from this compound could lead to the discovery of new therapeutic agents with improved efficacy or novel mechanisms of action. nih.govfrontiersin.org

Materials Science Applications: The potential for incorporating this building block into functional polymers or organic materials has not been extensively explored. The reactive handle provided by the bromoethyl group could be utilized for polymerization or surface modification.

A thorough investigation into the chemical behavior of this compound is therefore warranted to unlock its full potential as a versatile building block in both medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Br2N2 B2602927 2-(2-Bromoethyl)benzimidazole Hydrobromide CAS No. 51036-77-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)-1H-benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWXCNVGUGFUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 2 2 Bromoethyl Benzimidazole Hydrobromide

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-(2-bromoethyl)benzimidazole hydrobromide reveals a straightforward and logical approach to its synthesis. The primary disconnection strategy involves breaking the two C-N bonds of the imidazole (B134444) ring, a common tactic in the retrosynthesis of benzimidazoles. scholarsresearchlibrary.com This leads to two key precursors: o-phenylenediamine (B120857) and 3-bromopropanoic acid.

The hydrobromide salt form of the target molecule suggests that the final step would be the protonation of the benzimidazole (B57391) nitrogen with hydrobromic acid. The core benzimidazole structure is the main synthetic target. The disconnection can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (Acid-Base Reaction): Cleavage of the H-Br bond from the protonated benzimidazole nitrogen, leading to 2-(2-bromoethyl)benzimidazole and hydrobromic acid.

Disconnection 2 (C-N bonds of imidazole): Breaking the two C-N bonds of the imidazole ring in 2-(2-bromoethyl)benzimidazole. This disconnection points to the condensation reaction between o-phenylenediamine and 3-bromopropanoic acid.

This analysis establishes a clear and concise synthetic pathway, starting from readily available precursors.

Precursor Materials and Intermediate Compound Synthesis

The primary precursor materials for the synthesis of 2-(2-bromoethyl)benzimidazole are o-phenylenediamine and 3-bromopropanoic acid. Both of these starting materials are commercially available.

The synthesis proceeds via a condensation reaction between the two precursors. The reaction mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of 3-bromopropanoic acid, followed by the elimination of a molecule of water to form an amide intermediate. Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the amide carbonyl carbon, leading to the formation of a dihydro-1H-benzimidazole intermediate. This intermediate then undergoes dehydration to yield the aromatic 2-(2-bromoethyl)benzimidazole. The final step is the treatment with hydrobromic acid to afford the hydrobromide salt.

o-phenylenediamine + 3-bromopropanoic acid → 2-(2-bromoethyl)benzimidazole + 2H₂O

2-(2-bromoethyl)benzimidazole + HBr → this compound

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product, particularly in an industrial setting.

SolventReaction Time (h)Yield (%)
Toluene875
Xylene682
Solvent-free570
DMF1065

Catalyst Selection and Mechanistic Role in Formation

The condensation of o-phenylenediamine with carboxylic acids can be accelerated by the use of a catalyst. Acid catalysts are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. orientjchem.org Common acid catalysts include p-toluenesulfonic acid (p-TSOH), hydrochloric acid, and polyphosphoric acid (PPA). sphinxsai.com The choice of catalyst can impact the reaction rate and the formation of byproducts.

CatalystAmount (mol%)Yield (%)
None-60
p-TSOH1085
HCl2080
PPA-78

Temperature and Pressure Control in Industrial Synthesis

Temperature is a critical parameter in this synthesis. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesirable side products. The optimal temperature is typically in the range of 100-150 °C. researchgate.net In an industrial setting, precise temperature control is essential for ensuring consistent product quality and safety. The reaction is typically carried out at atmospheric pressure.

Scale-Up Considerations for Laboratory and Industrial Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces numerous challenges related to safety, cost, efficiency, and equipment.

Step 1: Phillips Condensation

Thermal Management: The condensation reaction is typically exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and control the formation of impurities. The use of jacketed reactors with precise temperature control is standard.

Material Handling: Handling large quantities of corrosive acids like HCl requires specialized corrosion-resistant equipment (e.g., glass-lined or Hastelloy reactors).

Work-up and Purification: In the lab, purification might involve chromatography. Industrially, this is often not economically viable. Crystallization is the preferred method for purification. The work-up, which involves neutralization of the acid catalyst, can generate large volumes of aqueous waste that must be treated. Using a recyclable solid acid catalyst can significantly simplify this process. omicsonline.org

Step 2: Bromination

The scale-up of bromination reactions presents significant safety and engineering challenges.

Reagent Handling: Reagents like PBr₃ and concentrated HBr are highly corrosive and fuming. epfl.ch Their transfer and addition to the reactor must be performed in closed systems to prevent operator exposure and release to the environment.

Byproduct Management: The reaction can evolve HBr gas, especially at elevated temperatures. This requires a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the corrosive gas before venting.

Process Safety: The reaction of PBr₃ with alcohols can be highly exothermic and difficult to control on a large scale if the reagent is added too quickly. manac-inc.co.jp Careful control of addition rates and efficient cooling are paramount. The decomposition of the phosphorous acid byproduct at high temperatures (above 160 °C) can produce highly toxic and pyrophoric phosphine (B1218219) gas, posing a severe explosion risk during distillation. epfl.ch

Process Intensification: To mitigate the hazards and inefficiencies of large-scale batch processing, continuous flow chemistry is an increasingly attractive alternative for industrial production. acs.orgvapourtec.com

Enhanced Safety: Small reactor volumes mean that only a small amount of hazardous material is reacting at any given time, drastically reducing the risk of thermal runaways. nih.gov

Improved Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters and potentially reducing byproduct formation. omicsonline.org

Scalability: Production capacity is increased by running the flow reactor for longer periods ("scaling out") rather than by using larger, more hazardous reactors. rsc.org For the synthesis of benzimidazoles, continuous flow processes using heterogeneous catalysts have demonstrated high yields, short reaction times, and excellent scalability, making them a sustainable and efficient manufacturing route. omicsonline.org

Reactivity Profiles and Mechanistic Investigations of 2 2 Bromoethyl Benzimidazole Hydrobromide

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromoethyl group is the most reactive site for nucleophilic attack. As a primary alkyl bromide, it is highly susceptible to SN2 reactions, where a nucleophile displaces the bromide ion. The hydrobromide form of the parent molecule means that the benzimidazole (B57391) nitrogen atoms are protonated, which generally prevents them from participating in reactions until a base is added to neutralize the salt and deprotonate the N-H group.

Intermolecular Nucleophilic Attack

A wide variety of nucleophiles can react with 2-(2-Bromoethyl)benzimidazole under basic conditions to yield a diverse array of 2-substituted benzimidazole derivatives. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The addition of a base is crucial to deprotonate the benzimidazole N-H, which could otherwise interfere with the reaction. Common nucleophiles include amines, thiols, alkoxides, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively.

These reactions are foundational for incorporating the benzimidazole scaffold into larger molecules, including potential pharmaceutical agents and functional materials. The efficiency of the reaction depends on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

Nucleophile (Nu-H)Reagent/ConditionsProduct
Secondary Amine (e.g., Piperidine)K₂CO₃, Acetonitrile, Reflux2-(2-(Piperidin-1-yl)ethyl)-1H-benzimidazole
Thiol (e.g., Thiophenol)NaH, THF, 0 °C to RT2-(2-(Phenylthio)ethyl)-1H-benzimidazole
Alcohol (e.g., Ethanol)NaOEt, Ethanol, Reflux2-(2-Ethoxyethyl)-1H-benzimidazole
Malonic EsterNaH, DMF, RTDiethyl 2-(2-(1H-benzimidazol-2-yl)ethyl)malonate

Intramolecular Cyclization Pathways

One of the most significant reactivity pathways for 2-(2-Bromoethyl)benzimidazole is intramolecular cyclization. Under the influence of a base, the N-1 proton of the benzimidazole ring is removed, creating a potent internal nucleophile. This nucleophilic nitrogen can then attack the electrophilic carbon of the bromoethyl side chain, displacing the bromide ion and resulting in the formation of a new ring fused to the original benzimidazole core nih.gov.

This process, an intramolecular N-alkylation, is a powerful method for constructing polycyclic heterocyclic systems. The reaction typically yields dihydro-pyrrolo[1,2-a]benzimidazole, a tricyclic structure. The facility of this cyclization is a classic example of the Thorpe-Ingold effect, where the presence of substituents favors ring-closure. The formation of these fused systems is a key strategy in the synthesis of biologically active compounds. Early work established that 2-haloalkylbenzimidazoles readily cyclize under basic conditions to yield systems like pyrrolo-, pyrido-, and azepino[1,2-a]benzimidazoles nih.gov.

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The benzene (B151609) portion of the benzimidazole ring is electron-rich and can undergo electrophilic aromatic substitution (EAS). The fused imidazole (B134444) ring acts as an activating group, donating electron density to the benzene ring and making it more reactive than benzene itself chemicalbook.com. Based on the principles of electrophilic substitution on substituted benzenes, the substitution is directed to the 4, 5, 6, and 7 positions chemicalbook.comlibretexts.orglibretexts.org. The precise location of substitution is influenced by both electronic and steric factors, including the directing effect of the 2-alkyl substituent and the reaction conditions.

Common EAS reactions applicable to the benzimidazole core include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) attaches a halogen atom to the ring.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid (-SO₃H) group.

Friedel-Crafts Reactions: While the benzimidazole nitrogen can complex with Lewis acids, potentially deactivating the ring, Friedel-Crafts alkylation and acylation can be achieved under specific conditions to add alkyl or acyl groups beilstein-journals.org.

The directing effects of the fused imidazole and the 2-alkyl group generally favor substitution at the 4- and 7-positions, although mixtures of isomers are common.

Reactivity under Diverse Catalytic Conditions

The reactivity of 2-(2-Bromoethyl)benzimidazole Hydrobromide can be significantly enhanced and controlled through the use of various catalysts, enabling transformations that are difficult to achieve under thermal conditions alone.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds libretexts.orgmdpi.com. While the Suzuki, Heck, and Sonogashira reactions traditionally employ aryl or vinyl halides, their application to alkyl halides like 2-(2-bromoethyl)benzimidazole is more nuanced acs.orgmasterorganicchemistry.comwikipedia.org.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an aryl or vinyl halide libretexts.org. The direct coupling of the primary bromoethyl group is challenging but not impossible with specialized catalyst systems. A more common approach would be to first halogenate the benzimidazole ring (via EAS) and then use that position for a Suzuki coupling.

Heck Reaction: The Heck reaction forms a new C-C bond between an alkene and an aryl or vinyl halide masterorganicchemistry.com. Similar to the Suzuki reaction, direct participation of the bromoethyl group is uncommon.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, often using a palladium catalyst and a copper co-catalyst wikipedia.orglibretexts.org. While standard conditions are not suited for alkyl halides, recent advances have shown that nickel-catalyzed variants can couple non-activated alkyl halides with alkynes wikipedia.org.

Alternatively, the benzimidazole ring itself can participate in metal-catalyzed C-H activation and functionalization reactions, allowing for direct coupling without prior halogenation nih.gov. Palladium complexes featuring benzimidazolyl ligands have also been developed for various cross-coupling applications digitellinc.com.

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The benzimidazole scaffold is a privileged structure in this field, often incorporated into the design of organocatalysts researchgate.net. The N-H proton can act as a hydrogen-bond donor, while the pyridine-like nitrogen atom (N-3) can act as a hydrogen-bond acceptor or a Brønsted base.

2-(2-Bromoethyl)benzimidazole can serve as a substrate in organocatalytic reactions. For instance, its bromoethyl group could be substituted by a nucleophile generated or activated by an organocatalyst. Furthermore, the benzimidazole moiety itself can be modified to create a chiral bifunctional organocatalyst. By reacting the bromoethyl group with a chiral amine, for example, a new derivative is formed that could catalyze asymmetric reactions, highlighting the utility of the title compound as a building block for more complex catalytic systems.

Acid-Base Properties and Salt Formation Equilibrium

The pyrrolic nitrogen (-NH-) can be deprotonated in the presence of a strong base, exhibiting acidic character. Conversely, the imino nitrogen (-N=) possesses a lone pair of electrons and can be protonated by an acid, demonstrating basic properties. wikipedia.org The pKa value for the conjugate acid of the parent benzimidazole is approximately 5.4-5.5, indicating it is a moderately weak base. nih.gov The acidic pKa of the N-H proton is around 14.5, making it a very weak acid.

The presence of the 2-(2-bromoethyl) substituent is expected to influence the electron density of the benzimidazole ring system through inductive effects. The electron-withdrawing nature of the bromine atom can decrease the basicity of the imino nitrogen, leading to a lower pKa for its conjugate acid compared to unsubstituted benzimidazole.

The compound exists as a hydrobromide salt, which signifies that the basic imino nitrogen of the benzimidazole ring has been protonated by hydrobromic acid. In solution, an equilibrium is established between the protonated benzimidazolium cation and its conjugate base, the neutral 2-(2-bromoethyl)benzimidazole, along with bromide and hydrogen ions. The position of this equilibrium is dependent on the pH of the solution.

Tautomerism:

A key feature of N-unsubstituted benzimidazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the imidazole ring. encyclopedia.pubbeilstein-journals.org This results in two equivalent tautomeric forms. However, in the case of 2-(2-Bromoethyl)benzimidazole, this tautomerism is not degenerate due to the presence of the substituent at the 2-position. In the solid state or in certain solvents, this tautomerism might be "blocked," leading to distinct chemical environments for the aromatic protons and carbons. beilstein-journals.org

Table 1: Acid-Base Properties of Benzimidazole and Related Compounds

CompoundBasic pKa (Conjugate Acid)Acidic pKa (N-H)Reference
Imidazole~7.0~14.5 nih.gov
Benzimidazole~5.4-5.5~14.5 nih.gov
2-PhenylbenzimidazoleMore basic than benzimidazole (limited scale)- nih.gov
2-Ethylbenzimidazole~6.20- acs.org

Note: The pKa values can vary slightly depending on the experimental conditions such as temperature and solvent.

Stereochemical Aspects of Reactions Involving the Compound

The structure of this compound itself is achiral. However, the presence of the reactive 2-bromoethyl side chain introduces the potential for stereochemical considerations in subsequent reactions. The carbon atom attached to the bromine (the benzylic-like position) is a potential stereocenter if a substitution reaction introduces a new chiral center.

Reactions involving the 2-(2-bromoethyl) side chain can proceed through various mechanisms, each with distinct stereochemical outcomes. For instance, nucleophilic substitution reactions at the benzylic-like carbon can occur via S\N1 or S\N2 pathways.

S\N2 Reactions: A bimolecular nucleophilic substitution (S\N2) reaction would proceed with an inversion of configuration at the carbon center if it were chiral. This type of reaction is favored by strong, unhindered nucleophiles and polar aprotic solvents.

S\N1 Reactions: A unimolecular nucleophilic substitution (S\N1) reaction would involve the formation of a carbocation intermediate. Due to the planar nature of the carbocation, a nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products if a new stereocenter is formed. The proximity of the benzimidazole ring could potentially influence the stereochemical outcome by favoring attack from one side.

The synthesis of chiral benzimidazole derivatives is an active area of research, often employing chiral starting materials or chiral catalysts to achieve enantioselectivity. acs.orgresearchgate.netresearchgate.net For instance, enantioselective C2-allylation of benzimidazoles has been achieved using copper hydride catalysis with chiral ligands, demonstrating that stereocontrol at the C2-substituent is possible. nih.gov

While specific studies on the stereochemical aspects of reactions involving 2-(2-Bromoethyl)benzimidazole are not prevalent in the reviewed literature, the general principles of stereoselective and stereospecific reactions would apply. masterorganicchemistry.com The choice of reagents, catalysts, and reaction conditions would be crucial in controlling the stereochemical outcome of any transformation involving the bromoethyl side chain.

Table 2: Potential Stereochemical Outcomes of Reactions at the 2-(2-Bromoethyl) Side Chain

Reaction TypeMechanismPotential Stereochemical Outcome (if a stereocenter is formed)
Nucleophilic SubstitutionS\N2Inversion of configuration
Nucleophilic SubstitutionS\N1Racemization (or partial stereoselectivity)
EliminationE2Stereospecific (e.g., anti-periplanar elimination)
Asymmetric CatalysisVariousEnantioselective formation of one enantiomer

Applications of 2 2 Bromoethyl Benzimidazole Hydrobromide in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the bromoethyl group in 2-(2-Bromoethyl)benzimidazole Hydrobromide makes it an excellent starting material for the construction of intricate heterocyclic systems. This includes the synthesis of both fused and spirocyclic compounds, which are of significant interest in drug discovery and materials science.

The bromoethyl moiety of this compound is strategically positioned to undergo intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. These reactions typically involve the nucleophilic attack of the benzimidazole (B57391) nitrogen or a pre-installed nucleophile on the electrophilic carbon of the bromoethyl group.

One plausible strategy involves the N-alkylation of the benzimidazole ring followed by an intramolecular Heck reaction or other carbon-carbon bond-forming reactions to construct a new ring fused to the benzimidazole core. Alternatively, visible-light-induced radical cyclization of α-brominated amides has been shown to be an effective method for constructing benzimidazole[2,1-a]isoquinolin-6(5H)-ones nih.govresearchgate.net. By analogy, a suitably functionalized derivative of 2-(2-Bromoethyl)benzimidazole could undergo a similar radical cyclization to yield novel fused heterocyclic systems. Another approach is the nickel-catalyzed intramolecular endo-selective C–H cyclization of benzimidazoles with alkenes, which provides a one-step route to polycyclic imidazoles with good atom economy chemistryviews.org. This suggests that conversion of the bromoethyl group to a vinyl group could set the stage for such a cyclization.

The following table summarizes potential fused ring systems accessible from this compound:

Fused Ring SystemSynthetic StrategyPotential Application
Dihydroimidazo[2,1-a]benzimidazoleIntramolecular N-alkylationBiologically active scaffolds
Benzimidazo[2,1-a]isoquinolinonesRadical cyclization of a derivativePotential anticancer agents
Pyrido[1,2-a]benzimidazolesMulti-component reaction of a derivativePharmaceutical intermediates

Spiro compounds, characterized by two rings sharing a single atom, are of growing interest in medicinal chemistry due to their unique three-dimensional structures. This compound can serve as a precursor for the synthesis of spirocyclic benzimidazoles. For instance, spirooxindoles incorporating a benzimidazole moiety have been synthesized via a [3+2] cycloaddition reaction, starting from 2-(chloromethyl)benzimidazole, a close analog of the bromoethyl compound mdpi.com. A similar strategy could be employed with this compound.

The synthesis could involve the reaction of the bromoethyl group with a suitable difunctional reagent to construct the spirocyclic system. For example, reaction with a cyclic ketone could potentially lead to the formation of a spiro-fused ether or lactone after subsequent manipulation. The existence of compounds such as Spiro[2H-benzimidazole-2,1'-cyclohexane] further supports the feasibility of constructing such spirocyclic systems guidechem.com.

Precursor for Densely Functionalized Benzimidazole Derivatives

The bromoethyl group in this compound is a versatile handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of 2-substituted benzimidazole derivatives with tailored properties.

Various nucleophiles, including amines, thiols, alcohols, and carbanions, can displace the bromide ion to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This straightforward functionalization provides access to a multitude of derivatives with potential applications in various fields. For example, reaction with different amines can lead to a series of 2-(aminoethyl)benzimidazoles, which are common substructures in biologically active molecules. Similarly, reaction with thiols can yield thioether derivatives, which have also shown interesting pharmacological properties.

The following table provides examples of functionalized benzimidazole derivatives that can be synthesized from this compound:

NucleophileResulting Functional GroupClass of Derivative
Primary/Secondary Amine (R2NH)-CH2CH2NR22-(Aminoethyl)benzimidazoles
Thiol (RSH)-CH2CH2SR2-(Thioethyl)benzimidazoles
Alcohol/Phenol (ROH)-CH2CH2OR2-(Oxyethyl)benzimidazoles
Cyanide (CN-)-CH2CH2CN3-(Benzimidazol-2-yl)propanenitriles
Azide (N3-)-CH2CH2N32-(Azidoethyl)benzimidazoles

Role in the Synthesis of Ligands for Coordination Chemistry

Benzimidazole derivatives are well-known for their ability to coordinate with a variety of metal ions, forming stable complexes with interesting catalytic and biological properties dergi-fytronix.com. The functionalization of this compound provides a convenient route to a wide range of mono- and multidentate ligands for coordination chemistry.

By introducing coordinating groups such as pyridyl, carboxylate, or phosphine (B1218219) moieties onto the bromoethyl side chain, it is possible to design ligands with specific coordination preferences and geometries. For example, reaction with 2-aminopyridine could yield a bidentate N,N'-ligand. Similarly, hydrolysis of a nitrile derivative (obtained from reaction with cyanide) would provide a carboxylic acid group, which can act as a coordinating site. These ligands can then be used to synthesize metal complexes with potential applications in catalysis, sensing, and bioinorganic chemistry.

Intermediate in the Preparation of Advanced Materials

The benzimidazole moiety is increasingly being incorporated into advanced materials due to its thermal stability, proton conductivity, and unique electronic properties. This compound can serve as a key intermediate in the synthesis of such materials, particularly polymers.

For instance, benzimidazole-containing polymers have been investigated for use as self-immolative polymers for drug delivery applications and as membranes for natural gas separation scholaris.caacs.org. The bromoethyl group of the title compound can be converted into a polymerizable group, such as a vinyl or an acrylic moiety, allowing for its incorporation into polymer chains. Alternatively, the compound can be used in polycondensation reactions. For example, reaction with a diamine could lead to the formation of a polyamide with pendant benzimidazole groups. These materials could exhibit interesting properties for applications in fuel cells, sensors, or high-performance plastics. Novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized by N–C coupling reactions of 1H-benzo[d]imidazol-2(3H)-one and activated aromatic dihalides acs.orgnih.gov.

Contributions to Retrosynthetic Strategies of Natural Products Analogs

Many natural products and biologically active molecules contain the benzimidazole core. A retrosynthetic analysis of these complex molecules often leads to simpler, functionalized benzimidazole building blocks. While direct use of this compound in the total synthesis of a natural product may not be widely documented, its value lies in its potential as a starting material for the synthesis of natural product analogs.

The ability to easily functionalize the bromoethyl group allows for the systematic modification of a lead structure to explore structure-activity relationships (SAR). For example, if a natural product contains a 2-alkylbenzimidazole moiety, one could use this compound to synthesize a series of analogs with different substituents at the end of the ethyl chain. This approach is invaluable in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. The general Phillips procedure is a common method for the synthesis of 2,5-substituted benzimidazole derivatives .

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation pathways, which aids in structural elucidation.

HRMS provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million (ppm). uci.edualgimed.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the molecule. For 2-(2-Bromoethyl)benzimidazole, the analysis would be performed on the protonated cation [C₉H₁₀BrN₂]⁺. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion, separated by approximately 2 Da, which is a definitive signature for the presence of a single bromine atom.

Table 3. Calculated Exact Mass for the Isotopologues of the 2-(2-Bromoethyl)benzimidazole Cation [C₉H₁₀BrN₂]⁺.
IsotopologueCalculated Exact Mass (m/z)Relative Abundance
[C₉H₁₀⁷⁹BrN₂]⁺225.0025100%
[C₉H₁₀⁸¹BrN₂]⁺227.0005~97%

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of 2-(2-Bromoethyl)benzimidazole), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides valuable structural information.

The fragmentation of 2-alkylbenzimidazoles often involves cleavages within the alkyl side chain and the benzimidazole (B57391) ring itself. rsc.org For the [C₉H₁₀BrN₂]⁺ ion, key fragmentation pathways are expected to include:

Loss of HBr: A common fragmentation pathway for bromoalkanes, leading to the formation of a vinylbenzimidazole cation.

Cleavage of the C-C bond in the side chain: This could lead to the loss of a bromoethyl radical or ethylene, resulting in characteristic fragment ions.

Ring fragmentation: The stable benzimidazole ring can also fragment under higher energy conditions, although this is typically less favored than side-chain fragmentation.

Table 4. Plausible MS/MS Fragment Ions for the Precursor Ion [C₉H₁₀⁷⁹BrN₂]⁺.
Proposed Fragment Ion (m/z)Proposed Neutral LossProposed Structure
145.0604HBr[C₉H₇N₂]⁺ (2-Vinylbenzimidazole cation)
131.0447CH₂Br radical[C₈H₇N₂]⁺ (2-Methylbenzimidazole cation)
118.0553C₂H₃Br[C₇H₆N₂]⁺ (Benzimidazole cation)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For 2-(2-Bromoethyl)benzimidazole Hydrobromide, the spectra are characterized by vibrations of the benzimidazole ring, the bromoethyl side chain, and the interactions resulting from its hydrobromide salt form.

The formation of the hydrobromide salt leads to protonation of one of the nitrogen atoms in the imidazole (B134444) ring. This results in the appearance of a broad and strong absorption band in the IR spectrum, typically in the 2400–3200 cm⁻¹ range, which is characteristic of N-H⁺ stretching vibrations involved in strong hydrogen bonding. researchgate.netnih.gov This broad feature often overlaps with the aromatic and aliphatic C-H stretching vibrations.

Key vibrational modes for the benzimidazole core include the C=N and C=C stretching vibrations, which are typically observed in the 1500–1670 cm⁻¹ region. acs.orgroyalsocietypublishing.org Aromatic C-H in-plane bending and ring breathing modes also provide characteristic signals for the bicyclic system. The bromoethyl side chain is identified by its aliphatic C-H stretching vibrations (around 2800-3000 cm⁻¹) and, more distinctively, the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum (typically 500-700 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
N-H⁺ Stretch2400 - 3200Strong, BroadIndicative of protonation and strong N-H⁺···Br⁻ hydrogen bonding. researchgate.netnih.gov
Aromatic C-H Stretch3000 - 3100MediumAssociated with the benzene (B151609) portion of the benzimidazole ring. mdpi.com
Aliphatic C-H Stretch2850 - 2960MediumFrom the -CH₂-CH₂-Br side chain. nih.gov
C=N / C=C Stretch1520 - 1670Medium to StrongVibrations from the conjugated benzimidazole ring system. acs.orgroyalsocietypublishing.org
N-H Bending1400 - 1500MediumIn-plane bending of the protonated imidazole ring.
C-N Stretch1180 - 1260MediumStretching of the carbon-nitrogen bonds within the ring. nih.gov
C-Br Stretch500 - 700Medium to StrongCharacteristic vibration of the bromoethyl group.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The benzimidazole ring system is expected to be essentially planar. researchgate.net In the crystalline state, the structure is composed of a 2-(2-bromoethyl)benzimidazolium cation and a bromide anion. The most significant feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. The protonated nitrogen atom of the benzimidazolium cation acts as a hydrogen-bond donor, forming a strong N-H⁺···Br⁻ interaction with the bromide anion. nih.govnih.gov These interactions are crucial for stabilizing the crystal lattice and often link the cations and anions into chains or more complex three-dimensional networks. nih.gov

Table 2: Representative Crystallographic Data for Benzimidazolium Halide Salts

Parameter Typical Value / Description
Crystal SystemMonoclinic or Orthorhombic nih.gov
Space Groupe.g., P2₁/c, Pbca nih.govnih.gov
Key Intermolecular InteractionStrong N-H⁺···Br⁻ hydrogen bonding nih.gov
Benzimidazole RingGenerally planar researchgate.net
Cation-Anion ArrangementFormation of centrosymmetric dimers or chains via hydrogen bonds. nih.govnih.gov
Additional InteractionsC-H···Br, C-H···π, and π-π stacking interactions may be present. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the benzimidazole ring system. The absorption bands observed in the UV region correspond to π → π* electronic transitions, which involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated aromatic system. shu.ac.ukyoutube.com

For the parent benzimidazole molecule, characteristic absorption bands are typically observed around 240-280 nm. cdnsciencepub.com The primary absorption for benzimidazolium salts is often seen near 275-280 nm. nih.gov The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the substituent at the 2-position and the solvent used for the measurement. The bromoethyl group is an alkyl substituent and is not expected to cause a major shift in the absorption maxima compared to the unsubstituted benzimidazole core. The protonation of the ring to form the hydrobromide salt can, however, slightly alter the electronic structure and thus the exact position of the absorption bands.

Table 3: Typical UV-Vis Absorption Data for Benzimidazole Derivatives

Compound Type Typical λmax (nm) Solvent Electronic Transition
Benzimidazole~277, ~270, ~243Vaporπ → π cdnsciencepub.com
2-Arylbenzimidazoles300 - 380Variousπ → π (extended conjugation) encyclopedia.pub
Benzimidazolium Bromide Salt~276Methanolπ → π* nih.gov

Computational Chemistry and Theoretical Investigations of 2 2 Bromoethyl Benzimidazole Hydrobromide

Structure-Property Relationship StudiesBy systematically modifying the structure of 2-(2-Bromoethyl)benzimidazole Hydrobromide in silico (e.g., changing the substituent or its position) and calculating the resulting changes in electronic and physical properties, a computational structure-property relationship (SPR) study could be established. This would allow for the prediction of how structural changes affect properties such as electronic stability, reactivity, and intermolecular forces, guiding the design of new molecules with desired characteristics (excluding clinical/pharmacological properties).

While these computational techniques are well-established for the benzimidazole (B57391) family, the specific data and detailed findings for this compound are absent from the current body of scientific literature. Further research is required to perform these theoretical investigations and publish the findings.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes Utilizing Flow Chemistry or Electrochemistry

The synthesis of benzimidazole (B57391) derivatives is increasingly benefiting from modern technologies that offer greener, more efficient, and scalable alternatives to traditional batch methods. nih.govnih.govresearchgate.netresearchgate.net Future research is poised to leverage flow chemistry and electrochemistry for the synthesis of 2-(2-bromoethyl)benzimidazole hydrobromide, promising significant improvements in reaction control, safety, and yield.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced product purity and consistency. For the synthesis of benzimidazoles, flow reactors can facilitate rapid and efficient condensation reactions, often with the use of solid-supported reagents or catalysts that can be easily separated from the product stream. researchgate.net The application of flow chemistry to the synthesis of this compound could streamline its production, reduce waste, and enable safer handling of reactive intermediates.

Electrochemistry: Electrochemical methods provide an environmentally friendly approach to synthesis by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. who.intnih.govchemuniverse.com The electrochemical synthesis of benzimidazole derivatives has been explored, demonstrating the potential for clean and efficient cyclization reactions. researchgate.netelectrochemsci.org Future investigations could focus on developing an electrochemical route to this compound, potentially involving the anodic oxidation of a suitable precursor followed by cyclization. This approach could offer a high degree of control over the reaction and minimize the formation of byproducts.

Exploration of Compound's Reactivity in Unconventional Media (e.g., Ionic Liquids, Supercritical Fluids)

The choice of reaction medium can significantly influence the outcome of a chemical transformation. Unconventional media like ionic liquids and supercritical fluids are gaining traction for their unique properties that can enhance reaction rates, selectivity, and ease of product separation.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. nih.gov Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive green alternatives to volatile organic solvents. nih.gov The use of ionic liquids in the synthesis of benzimidazoles has been shown to promote efficient reactions under mild conditions. researchgate.net Exploring the reactivity of this compound in various ionic liquids could lead to the discovery of novel reaction pathways and the development of more sustainable synthetic protocols. For instance, the polarity and coordinating ability of the ionic liquid could be tailored to enhance the rate and selectivity of nucleophilic substitution reactions at the bromoethyl group.

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), possess properties of both liquids and gases, allowing for enhanced mass transfer and facile separation of products. While the application of supercritical fluids to the synthesis of this specific compound is not yet documented, their use in other fine chemical syntheses suggests potential benefits, including improved reaction rates and selectivities, as well as simplified downstream processing.

Application in Supramolecular Chemistry and Self-Assembly Processes

The benzimidazole core is a well-established building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and π-π stacking interactions. electrochemsci.orgmdpi.com These non-covalent interactions are the driving forces for the self-assembly of molecules into well-defined, functional supramolecular architectures. The this compound, with its combination of a rigid aromatic core and a flexible, reactive side chain, presents intriguing possibilities for the design of novel self-assembling systems.

The bromoethyl group can serve as a versatile handle for post-assembly modification or for directing the assembly process through halogen bonding. Furthermore, derivatization of the bromoethyl group into other functional moieties (e.g., thiols, azides, or alkynes) would provide a platform for creating a diverse range of amphiphilic molecules capable of forming micelles, vesicles, or gels in appropriate solvents. These self-assembled structures could find applications in drug delivery, sensing, and materials science.

Integration into Catalytic Systems (e.g., Organocatalysis, Photocatalysis)

Organocatalysis: While direct use of this compound as an organocatalyst is not yet established, its derivatives hold significant promise. For example, the bromoethyl group can be used to anchor the benzimidazole moiety to a chiral scaffold, creating novel organocatalysts for asymmetric synthesis.

Photocatalysis: The synthesis of benzimidazoles using photocatalytic methods is an emerging area of interest, offering sustainable reaction pathways. peacta.orgnih.govresearchgate.net Furthermore, benzimidazole derivatives can be incorporated into photosensitizers or photocatalytic systems. The this compound could serve as a precursor to more complex ligands for photoredox catalysts. By modifying the bromoethyl group, it would be possible to attach chromophores or other photoactive units, leading to the development of novel photocatalysts with tailored properties.

Advanced Derivatization for Enhanced Synthetic Utility

The synthetic utility of this compound lies in the reactivity of its bromoethyl group, which allows for a wide range of chemical transformations. peacta.org Advanced derivatization of this compound can lead to a vast library of new molecules with diverse functionalities and potential applications.

The bromoethyl moiety is an excellent electrophile for nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of 2-substituted benzimidazoles. This reactivity can be exploited to synthesize molecules with specific biological activities or material properties.

Reaction TypeNucleophile/ReagentPotential Product Class
Nucleophilic SubstitutionPrimary/Secondary Amines2-(2-Aminoethyl)benzimidazoles
Nucleophilic SubstitutionThiols2-(2-Thioethyl)benzimidazoles
Nucleophilic SubstitutionAlcohols/Phenols2-(2-Alkoxy/Aryloxyethyl)benzimidazoles
Nucleophilic SubstitutionAzide Ion2-(2-Azidoethyl)benzimidazoles
EliminationStrong Base2-Vinylbenzimidazole
Grignard Reagent FormationMagnesium2-(Benzimidazol-2-yl)ethylmagnesium bromide

These derivatization strategies significantly expand the chemical space accessible from this compound, paving the way for the discovery of new compounds with enhanced synthetic utility and novel applications in medicinal chemistry, materials science, and catalysis.

Conclusion

Summary of Key Research Findings on 2-(2-Bromoethyl)benzimidazole Hydrobromide

Research on this compound primarily centers on its synthesis and subsequent chemical reactivity. The compound is characterized by a benzimidazole (B57391) core substituted at the 2-position with a bromoethyl (–CH2CH2Br) group and is supplied as a hydrobromide salt, which typically enhances its aqueous solubility compared to the neutral analogue.

The key to its utility lies in the electrophilic nature of the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the dominant theme in the research involving this compound and can be summarized by two main classes of reactions:

Nucleophilic Substitution Reactions: This is the most widely exploited reaction pathway. The compound readily reacts with a variety of nucleophiles, such as amines, thiols, and alcohols, to replace the bromine atom. This allows for the straightforward introduction of the 2-(benzimidazol-2-yl)ethyl moiety into different molecular scaffolds. For instance, its reaction with ammonia (B1221849) or primary/secondary amines can yield 2-(2-aminoethyl)benzimidazole derivatives, which are themselves important precursors for further functionalization. ontosight.ai

Cyclization Reactions: The bifunctional nature of the molecule—containing both the reactive bromoethyl group and the benzimidazole ring system—makes it a suitable precursor for intramolecular and intermolecular cyclization reactions. These reactions can lead to the formation of more complex, fused heterocyclic systems, which are of great interest in drug discovery.

The typical synthesis of this compound involves the reaction of a benzimidazole precursor with 2-bromoethanol (B42945) in the presence of a strong acid like hydrobromic acid. While detailed spectroscopic data in peer-reviewed literature is sparse for this specific intermediate, its structural features are well-defined.

Table 1: Physicochemical and Structural Properties of this compound

Property Value / Description Reference
CAS Number 51036-77-2
Molecular Formula C₉H₁₀Br₂N₂
IUPAC Name 2-(2-bromoethyl)-1H-benzimidazole;hydrobromide
Key Functional Group Bromoethyl (–CH₂CH₂Br) at the 2-position
Key Feature The bromoethyl group provides a reactive site for electrophilic activity, enabling nucleophilic substitution.
Solubility The hydrobromide salt form is intended to improve aqueous solubility over the free base.

| Thermal Stability | Bromoethyl derivatives of this type generally show moderate thermal stability, with decomposition often occurring above 150°C. | |

Broader Impact on Organic Synthesis and Heterocyclic Chemistry

The significance of this compound extends far beyond its own chemical properties, impacting the broader fields of organic synthesis and heterocyclic chemistry. Its primary role is that of a versatile building block.

In organic synthesis , this compound provides a reliable and efficient route for the installation of a 2-ethyl-benzimidazole fragment. This is particularly valuable because the benzimidazole nucleus is considered a "privileged structure" in medicinal chemistry. semanticscholar.org This term refers to molecular scaffolds that are capable of binding to multiple biological targets, thus appearing frequently in a wide range of bioactive compounds. Access to building blocks like this compound simplifies the synthesis of new drug candidates, allowing chemists to readily create libraries of compounds for biological screening.

In the context of heterocyclic chemistry , this intermediate contributes to the vast and diverse family of benzimidazole-containing molecules. Benzimidazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including:

Antimicrobial and Antifungal arabjchem.org

Anthelmintic who.int

Anti-inflammatory nih.gov

Anticancer arabjchem.org

Antiviral nih.gov

The ability to easily synthesize derivatives from a common precursor like this compound is fundamental to structure-activity relationship (SAR) studies. By systematically reacting the intermediate with different nucleophiles, medicinal chemists can fine-tune the properties of the final molecule to enhance potency, improve selectivity, or optimize pharmacokinetic profiles.

Outlook for Future Academic and Methodological Advancements

The future utility of this compound and similar reactive intermediates is intrinsically linked to the ongoing quest for new therapeutic agents. As long as the benzimidazole scaffold remains a focus of drug discovery, the need for efficient synthetic routes to its derivatives will persist.

Future academic and methodological advancements are likely to proceed in several directions:

Development of Novel Synthetic Methodologies: While the current synthesis is robust, there is always a drive towards greener, more efficient, and cost-effective chemical processes. Future research may focus on one-pot reactions or catalytic methods that bypass the need for isolating the bromoethyl intermediate, or on developing safer brominating agents.

Application in Combinatorial Chemistry and High-Throughput Screening: The reactivity of this compound makes it an ideal candidate for use in combinatorial chemistry. Automated synthesis platforms could utilize it to rapidly generate large libraries of diverse benzimidazole derivatives, which can then be screened against a wide range of biological targets to identify new hit compounds.

Synthesis of Complex Natural Products and Bioactive Molecules: The intermediate can serve as a key fragment in the total synthesis of more complex natural products that contain a benzimidazole moiety. Furthermore, as new biological targets are identified, this building block will be employed to design and create novel ligands and inhibitors tailored to these targets. For example, its use in creating novel tubulin polymerization inhibitors or kinase inhibitors for cancer therapy represents a promising avenue. nih.gov

Exploration of New Bioactivities: While the general bioactivities of benzimidazoles are well-known, the specific derivatives accessible from this compound may exhibit novel or enhanced activities. Future research will undoubtedly involve synthesizing new compounds from this precursor and screening them for unexpected therapeutic potential, for instance, as novel agents against emerging infectious diseases or neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Bromoethyl)benzimidazole Hydrobromide, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves cyclization of o-phenylenediamines using brominated intermediates under acidic conditions. For example, phosphoryl chloride (POCl₃) with phenol can facilitate benzimidazole ring formation . Reaction efficiency can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate consumption. Ensure stoichiometric control of bromoethyl groups to avoid over-alkylation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes and remove contaminated clothing . For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store in a dry, ventilated area away from oxidizers, and dispose of waste via certified hazardous material protocols .

Q. How should researchers purify this compound, and what analytical techniques confirm its purity?

  • Methodological Answer : Recrystallization from ethanol/water mixtures is effective for purification. Use "Guaranteed Reagent" grade solvents to minimize impurities . Confirm purity via:

  • GC-MS : Detect residual solvents or brominated byproducts.
  • Elemental Analysis : Match calculated vs. observed C/H/N/Br ratios.
  • Melting Point Analysis : Compare with literature values (e.g., 174–180°C for analogous bromoethylamine hydrobromides) .

Advanced Research Questions

Q. How can contradictions between experimental spectral data (e.g., NMR, IR) and computational predictions be resolved?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. To resolve:

  • Experimental : Collect terahertz (THz) spectra to probe low-frequency vibrational modes, which are sensitive to crystal packing and intermolecular interactions .
  • Computational : Perform density functional theory (DFT) calculations with implicit solvent models (e.g., COSMO) to simulate NMR/IR spectra under experimental conditions . Cross-validate with X-ray crystallography to confirm molecular geometry .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT-based frontier molecular orbital (FMO) analysis to identify electrophilic sites (e.g., bromoethyl group’s C-Br bond). Calculate activation energies for SN2 pathways using basis sets like 6-311++G(d,p). Solvent effects can be modeled via the polarizable continuum model (PCM) . Compare with experimental kinetics (e.g., UV-Vis monitoring of bromide release) .

Q. How can X-ray crystallography elucidate intermolecular interactions in this compound derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation in DMSO/acetone. Analyze hydrogen bonding (e.g., N–H···Br) and π-π stacking using software like Olex2. For example, planar benzimidazole cores often form centrosymmetric dimers via C–H···N interactions, as seen in structurally related compounds . Pair with Hirshfeld surface analysis to quantify interaction contributions.

Q. What methodologies assess the photophysical properties of benzimidazole derivatives, and how do substituents influence fluorescence quantum yields?

  • Methodological Answer : Measure UV-Vis absorption and emission spectra in solvents of varying polarity (e.g., methanol, DMF). Calculate quantum yields (Φ) using a reference standard (e.g., quinine sulfate). For 2-(2-hydroxyphenyl)benzimidazole analogs, tautomer emission (e.g., keto-enol forms) dominates in nonpolar media, reducing Φ. Substituents like bromoethyl groups may sterically hinder tautomerization, altering Φ ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.